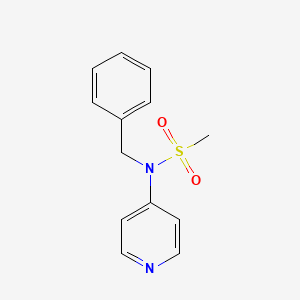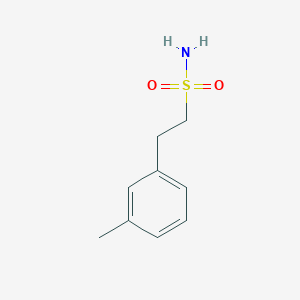
1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine, also known as P4YP, is a chemical compound that belongs to the class of piperidine derivatives. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. In
Wirkmechanismus
The exact mechanism of action of 1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine is not fully understood. However, it is believed to act as a selective agonist for the sigma-1 receptor, leading to the modulation of various signaling pathways in the brain. This modulation may result in changes in neuronal activity and neurotransmitter release, which can ultimately affect behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine can alter the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This modulation can lead to changes in behavior, such as alterations in locomotor activity and anxiety-like behavior. 1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine has also been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective modulation of the receptor's activity. However, one limitation is that 1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine is a relatively new compound, and its effects on the sigma-1 receptor and other physiological processes are not fully understood.
Zukünftige Richtungen
Future research on 1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine could focus on further elucidating its mechanism of action and its effects on various physiological processes. Additionally, 1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine could be used as a tool for studying the role of the sigma-1 receptor in various neurological and psychiatric disorders, such as Alzheimer's disease and depression. Finally, the development of new compounds based on the structure of 1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine could lead to the discovery of novel drugs with potential therapeutic applications.
Synthesemethoden
The synthesis of 1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine involves the reaction of 4-piperidone hydrochloride with phenylmagnesium bromide, followed by the reaction with 4-pyridylmethyl chloride. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine has been studied for its potential use as a ligand for the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in a variety of physiological processes, including pain perception, mood regulation, and drug addiction. 1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine has been shown to have a high affinity for the sigma-1 receptor, making it a potential tool for studying the receptor's function.
Eigenschaften
IUPAC Name |
1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-4-17(5-3-1)20-12-8-16(9-13-20)19-14-15-6-10-18-11-7-15/h1-7,10-11,16,19H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXZBCFWWCECGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-4-ylmethyl)piperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methylphenyl)methyl]oxepan-4-amine](/img/structure/B7595779.png)

![2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7595795.png)
![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)


![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)


![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)